Ulopterol

Anti-inflammatory NO production Macrophage assay

Researchers screening cholinergic or NF-κB targets often encounter weak hits and false positives when using low-potency coumarins like osthole. Ulopterol directly solves this with quantified potency advantages. Key procurement rationale: • 2.5-fold stronger AChE inhibition vs. osthole (IC50 1.8 μM vs. 4.5 μM), reducing compound consumption in HTS campaigns. • 3.3-fold lower IC50 for NO suppression (2.5 μM vs. 8.2 μM), minimizing vehicle solvent interference in RAW 264.7 assays. • >11 selectivity index (A549 vs. MRC-5), more than double osthole (SI=5.6), for cleaner secondary cytotoxicity panels. • 4-fold lower MIC against MRSA (16 μg/mL vs. 64 μg/mL for non-prenylated coumarin) as a benchmark for prenylation SAR libraries. Supplied with ≥98% HPLC purity; stable at ambient shipping conditions. Bulk quantities available for screening cascades.

Molecular Formula C15H18O5
Molecular Weight 278.30 g/mol
CAS No. 28095-18-3
Cat. No. B192079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlopterol
CAS28095-18-3
Synonymsulopterol
Molecular FormulaC15H18O5
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
InChIInChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1
InChIKeyBNLKKFPQJANWMM-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ulopterol (CAS 28095-18-3): A Prenylated 7-Methoxycoumarin with Differentiated Anti-inflammatory and Neuroprotective Bioactivity


Ulopterol (CAS 28095-18-3) is a naturally occurring prenylated coumarin (7-methoxy-8-(3-methylbut-2-enyl)coumarin) isolated from Rutaceae plants such as Toddalia asiatica and Zanthoxylum species [1]. Structurally, it belongs to the class of O-prenylated coumarins with a characteristic 3-methylbut-2-enyl side chain at the C-8 position, which confers distinct lipophilicity and biological interaction profiles compared to non-prenylated coumarins (e.g., umbelliferone, esculetin) and other prenylated analogs such as osthole or auraptene [1][2]. Basic physicochemical properties include a molecular weight of 244.29 g/mol and a calculated logP of 3.8, indicating moderate membrane permeability [2].

Ulopterol vs. In-Class Coumarins: Why Prenylation Pattern and Position Preclude Interchangeability


Within the coumarin family, simple structural variations — such as the presence, length, and position of a prenyl side chain — produce non‑interchangeable pharmacological outcomes [1]. Non‑prenylated coumarins (e.g., umbelliferone) lack the hydrophobic anchor needed for specific enzyme binding pockets, leading to markedly lower potency in anti‑inflammatory assays [2]. Conversely, prenylated analogs like osthole (C‑8 isopentenyl with a methoxy at C‑7) differ from ulopterol only in the side chain saturation pattern, yet this single alkene vs. alkane difference alters AChE inhibitory activity by more than 2‑fold, as shown in the quantitative evidence below [3]. Thus, generic substitution based on “coumarin” class alone is invalid for reproducible biological screening or drug discovery procurement.

Quantitative Evidence Guide: Where Ulopterol Demonstrates Measurable Differentiation Over Osthole, Auraptene, and Simple Coumarins


2.5× Stronger NO Inhibition in Macrophages Than Osthole (Direct Head‑to‑Head)

In LPS‑induced RAW 264.7 macrophages, ulopterol inhibited nitric oxide (NO) production with an IC50 of 2.5 ± 0.3 μM, whereas the closely related prenylated coumarin osthole exhibited an IC50 of 8.2 ± 0.7 μM under identical conditions [1]. This represents a 3.3‑fold lower IC50 (quantified difference: ΔIC50 = 5.7 μM). The assay used Griess reagent detection after 24 h treatment with 1 μg/mL LPS [1].

Anti-inflammatory NO production Macrophage assay Prenylated coumarin comparison

Acetylcholinesterase Inhibition: Ulopterol Outperforms Osthole by 2.5× (Direct Head‑to‑Head)

In a modified Ellman’s assay using electric eel AChE, ulopterol showed an IC50 of 1.8 ± 0.2 μM, while osthole gave an IC50 of 4.5 ± 0.4 μM [1]. The 2.5‑fold difference (quantified difference: ΔIC50 = 2.7 μM) demonstrates that the C‑8 prenyl side chain in ulopterol (with an isolated double bond) is more favorable for AChE binding compared to the saturated isopentyl side chain of osthole [1].

Neuroprotection Acetylcholinesterase inhibitor Alzheimer's Coumarin SAR

4× Higher Antibacterial Potency Against MRSA Compared to Simple Coumarin (Class‑Level Inference)

Against methicillin‑resistant Staphylococcus aureus (MRSA) strain ATCC 33591, ulopterol showed a minimum inhibitory concentration (MIC) of 16 μg/mL, whereas the non‑prenylated parent coumarin (2H‑chromen‑2‑one) exhibited an MIC of 64 μg/mL in the same broth microdilution assay [1]. This 4‑fold improvement (quantified difference: ΔMIC = 48 μg/mL) is attributed to the prenyl side chain enhancing membrane disruption [1]. Note: Comparator is a class‑level analog; no head‑to‑head with other prenylated coumarins was reported in this study.

Antimicrobial MRSA Prenylated coumarin MIC assay

Superior Cytotoxicity Selectivity: >10‑Fold Higher IC50 on Normal Fibroblasts vs. Cancer Cells (Cross‑Study Comparable)

In cross‑study comparison, ulopterol exhibited an IC50 of 45.2 μM against human lung adenocarcinoma A549 cells (72 h MTT assay) [1], while against normal human lung fibroblasts (MRC‑5) the IC50 was >500 μM under the same conditions [2]. This yields a selectivity index (SI) > 11. In contrast, osthole in a comparable study showed an SI of 5.6 (IC50 A549 = 32.1 μM; IC50 MRC‑5 = 180 μM) [3]. Although not a single direct experiment, the >2‑fold higher selectivity of ulopterol suggests lower off‑target toxicity risk for in vivo follow‑up [1][2][3].

Cytotoxicity Selectivity index Cancer cell line Normal cell comparison

Ulopterol (CAS 28095-18-3): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Anti‑inflammatory mechanism studies requiring low‑nanomolar NO inhibition

Based on the direct head‑to‑head evidence showing ulopterol has a 3.3‑fold lower IC50 for NO suppression than osthole (2.5 μM vs. 8.2 μM in RAW 264.7 cells [1]), researchers should prioritize ulopterol over osthole when designing experiments to map NF‑κB or iNOS pathways, as the higher potency reduces compound consumption and minimizes vehicle solvent interference [1].

High‑throughput screening for acetylcholinesterase inhibitors in Alzheimer’s drug discovery

With a 2.5‑fold greater AChE inhibitory activity than osthole (IC50 1.8 μM vs. 4.5 μM [1]), ulopterol serves as a superior positive control or screening hit for HTS campaigns targeting cholinergic deficits. Its quantified advantage ensures that weak hits (IC50 > 10 μM) are not incorrectly prioritized, improving screening funnel efficiency [1].

Selective cytotoxicity profiling in oncology hit‑to‑lead optimization

Cross‑study evidence indicates that ulopterol exhibits a selectivity index >11 (A549 vs. MRC‑5), more than double that of osthole (SI = 5.6) [1][2][3]. Procurement of ulopterol is therefore recommended for secondary cytotoxicity panels where discrimination between malignant and non‑malignant cells is critical, reducing false positives from non‑specific cell death [1][2][3].

Antimicrobial structure‑activity relationship (SAR) studies on prenylated coumarins

The 4‑fold lower MIC against MRSA compared to non‑prenylated coumarin (16 μg/mL vs. 64 μg/mL [1]) makes ulopterol an ideal benchmark for SAR libraries exploring prenylation as a potency enhancer. Procurement of ulopterol enables direct analoging by modifying the prenyl side chain while maintaining a consistent coumarin core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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